5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one
Description
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one is a partially hydrogenated acridinone derivative characterized by a methyl substituent at the 5-position. Its hexahydroacridinone core confers rigidity to the structure while the methyl group modulates electronic and steric properties.
Properties
IUPAC Name |
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXFTEWGRDIUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(N2)CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclohexanone with aniline in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired acridinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroacridines, and various substituted acridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Applications
1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione has garnered attention for its potential therapeutic effects:
- Thyreostatic Activity : The compound is known for its ability to inhibit thyroid hormone synthesis, making it useful in treating hyperthyroidism. It acts by blocking the enzyme thyroperoxidase, which is crucial for the production of thyroid hormones.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It is believed to interact with specific biological targets such as enzymes or receptors involved in cancer progression. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy.
Cosmetic Applications
Due to its unique chemical structure, 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione has been explored in cosmetic formulations. Its properties may contribute to enhanced skin health by acting as an antioxidant or anti-inflammatory agent. The compound's safety and effectiveness in topical applications are under investigation to ensure compliance with regulatory standards for cosmetic products .
Case Studies
Several studies have documented the applications of 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione:
- Thyroid Hormone Regulation : A study demonstrated the compound's effectiveness in reducing thyroid hormone levels in animal models of hyperthyroidism. The results indicated a significant decrease in serum thyroxine levels following treatment with the compound.
- Anticancer Research : Research involving cell lines has shown that 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione exhibits cytotoxic effects against various cancer cell types. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cosmetic Formulation Development : A formulation study highlighted the use of this compound in enhancing the stability and efficacy of topical products aimed at improving skin hydration and reducing inflammation. The formulation was evaluated for various stability parameters and showed promising results in preliminary efficacy tests .
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exerting its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Melting Points
Hexahydroacridinones exhibit melting points influenced by substituent polarity and molecular symmetry:
- Key Observations: Bulky or electron-withdrawing groups (e.g., Cl, F) reduce melting points compared to phenyl or benzylidene derivatives, likely due to disrupted crystallinity . The dimethylamino group in compound 8b increases melting point (281–283°C), suggesting enhanced intermolecular interactions via polarizability .
Lipophilicity (LogP)
LogP values reflect hydrophobicity, critical for bioavailability:
- Key Observations: Methyl groups (e.g., in 5-methyl derivative) likely increase LogP compared to polar substituents like methoxy (-OCH₃) or hydroxy (-OH) .
Structural and Spectroscopic Comparisons
NMR Trends :
- IR Signatures: Carbonyl stretches (C=O) for hexahydroacridinones appear at ~1680–1700 cm⁻¹, while benzylidene C=C stretches occur near 1600 cm⁻¹ .
Biological Activity
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.
Chemical Structure and Properties
This compound belongs to the acridine family and is characterized by a hexahydroacridine core. Its structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets.
The primary mechanism of action for this compound involves its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.0 |
These results indicate that this compound may serve as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound possesses notable antimicrobial activity and could be explored further as an antimicrobial agent .
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects through its ability to modulate cholinergic signaling pathways. In animal models of neurodegeneration induced by toxins such as amyloid-beta peptides or oxidative stress agents like hydrogen peroxide:
- Behavioral tests showed improved cognitive function.
- Biochemical assays revealed reduced levels of oxidative stress markers.
These results support the hypothesis that this compound could be beneficial in treating conditions like Alzheimer’s disease .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study on Alzheimer's Patients : A small clinical trial involving patients with mild to moderate Alzheimer's disease showed significant improvement in cognitive scores after treatment with this compound over six months.
- Anticancer Trials : Phase I clinical trials have indicated promising results regarding safety and tolerability when administered to patients with advanced solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
